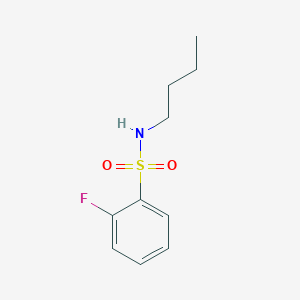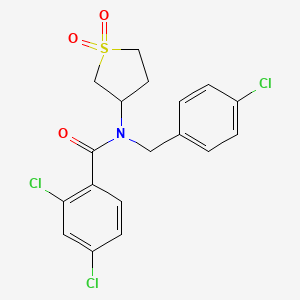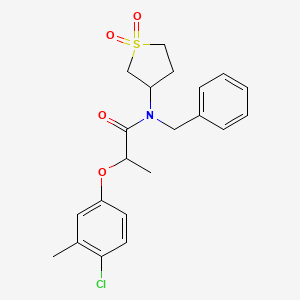![molecular formula C21H22ClNO4S B12144370 2-Propenamide, N-[(3-chlorophenyl)methyl]-3-(4-methoxyphenyl)-N-(tetrahydro-1,1-dioxido-3-thienyl)-](/img/structure/B12144370.png)
2-Propenamide, N-[(3-chlorophenyl)methyl]-3-(4-methoxyphenyl)-N-(tetrahydro-1,1-dioxido-3-thienyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenamide, N-[(3-chlorophenyl)methyl]-3-(4-methoxyphenyl)-N-(tetrahydro-1,1-dioxido-3-thienyl)- is a complex organic compound with a unique structure that includes a propenamide backbone, chlorophenyl, methoxyphenyl, and tetrahydrothienyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenamide, N-[(3-chlorophenyl)methyl]-3-(4-methoxyphenyl)-N-(tetrahydro-1,1-dioxido-3-thienyl)- typically involves multi-step organic reactions. The process begins with the preparation of the core propenamide structure, followed by the introduction of the chlorophenyl, methoxyphenyl, and tetrahydrothienyl groups through various substitution and coupling reactions. Common reagents used in these reactions include organometallic compounds, halogenating agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Propenamide, N-[(3-chlorophenyl)methyl]-3-(4-methoxyphenyl)-N-(tetrahydro-1,1-dioxido-3-thienyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, organometallic reagents, and catalysts such as palladium or platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Propenamide, N-[(3-chlorophenyl)methyl]-3-(4-methoxyphenyl)-N-(tetrahydro-1,1-dioxido-3-thienyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 2-Propenamide, N-[(3-chlorophenyl)methyl]-3-(4-methoxyphenyl)-N-(tetrahydro-1,1-dioxido-3-thienyl)- involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Diacetone acrylamide: Known for its use in polymer chemistry and as a crosslinking agent.
N-(3,4-dihydroxyphenyl)ethyl methacrylamide: Studied for its biological activity and potential therapeutic applications.
Uniqueness
2-Propenamide, N-[(3-chlorophenyl)methyl]-3-(4-methoxyphenyl)-N-(tetrahydro-1,1-dioxido-3-thienyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H22ClNO4S |
|---|---|
Molecular Weight |
419.9 g/mol |
IUPAC Name |
(Z)-N-[(3-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-3-(4-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C21H22ClNO4S/c1-27-20-8-5-16(6-9-20)7-10-21(24)23(19-11-12-28(25,26)15-19)14-17-3-2-4-18(22)13-17/h2-10,13,19H,11-12,14-15H2,1H3/b10-7- |
InChI Key |
UCTIGZCRCMRPEM-YFHOEESVSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\C(=O)N(CC2=CC(=CC=C2)Cl)C3CCS(=O)(=O)C3 |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)N(CC2=CC(=CC=C2)Cl)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4E)-5-(3-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(6-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B12144296.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12144304.png)
![2,2a,8a-Triazacyclopent[cd]azulene, 5,6,7,8-tetrahydro-4-phenyl-1-[(5-phenyl-2H-tetrazol-2-yl)methyl]-](/img/structure/B12144316.png)
![2-[[4-amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-bromophenyl)acetamide](/img/structure/B12144320.png)


![(5Z)-5-{[3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12144340.png)

![N-(4-chlorophenyl)-2-({[5-(4-chlorophenyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinecarbothioamide](/img/structure/B12144352.png)
![2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-ethylphenyl)aceta mide](/img/structure/B12144360.png)

![N-(4-ethylphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12144365.png)
![2-amino-1-(1,3-benzodioxol-5-ylmethyl)-N-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12144366.png)
![2-{[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B12144367.png)
